molecular formula C19H27ClO2 B1462122 6alpha-Chloro-17beta-hydroxy-androst-4-en-3-one CAS No. 847674-32-2

6alpha-Chloro-17beta-hydroxy-androst-4-en-3-one

Cat. No.: B1462122
CAS No.: 847674-32-2
M. Wt: 322.9 g/mol
InChI Key: LIWCKYLNPCEAMM-QXROXWLYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6α-Chloro-17β-hydroxy-androst-4-en-3-one is a synthetic steroid derivative characterized by a chlorine atom at the 6α position and a hydroxyl group at the 17β position on the androstane skeleton. This modification distinguishes it from natural androgens like testosterone (17β-hydroxyandrost-4-en-3-one) and epitestosterone (17α-hydroxyandrost-4-en-3-one) . The introduction of the 6α-chloro substituent alters the compound’s metabolic stability, receptor binding affinity, and pharmacokinetic properties compared to its non-halogenated analogs .

Properties

IUPAC Name

(6S,8R,9S,10R,13S,14S,17S)-6-chloro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClO2/c1-18-7-5-11(21)9-15(18)16(20)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16-17,22H,3-8,10H2,1-2H3/t12-,13-,14-,16-,17-,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWCKYLNPCEAMM-QXROXWLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CC(C4=CC(=O)CCC34C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C[C@@H](C4=CC(=O)CC[C@]34C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901345674
Record name 6alpha-Chloro testosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847674-32-2
Record name 6alpha-Chloro testosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and General Approach

The synthesis typically begins with testosterone or closely related steroid precursors. The key challenge is the selective chlorination at the 6-alpha position without affecting other reactive sites on the steroid nucleus. The hydroxyl group at the 17-beta position is usually preserved or introduced via controlled oxidation-reduction steps.

Chemical Synthesis Pathways

Chlorination at the 6-alpha Position

  • The introduction of the chlorine atom at the 6-alpha position is achieved through electrophilic halogenation reactions. This step requires regio- and stereoselective control to ensure chlorination occurs specifically at the 6-alpha carbon.

  • Organic solvents such as chloroform, benzene, or ethyl acetate are used as reaction media, often in the presence of an amine base like triethylamine to neutralize acidic byproducts and promote selectivity.

  • The temperature is carefully controlled, often between 0°C and 5°C, to avoid side reactions and degradation of the steroid nucleus.

  • The reaction is typically monitored by thin-layer chromatography (TLC) to determine completion.

Preservation or Introduction of the 17-beta Hydroxyl Group

  • The 17-beta hydroxyl group is either retained from the starting testosterone or introduced by reduction of a 17-keto intermediate.

  • Oxidation and reduction steps may be employed, often using mild reagents to avoid epimerization or unwanted modifications.

Example Synthesis Procedure (Literature-Based)

Step Description Reagents/Conditions Outcome
1 Starting from testosterone or 6-dehydrotestosterone 17-beta-acetate Testosterone derivatives Precursor for chlorination
2 Chlorination at 6-alpha position Chlorinating agent (e.g., N-chlorosuccinimide), triethylamine, organic solvent (chloroform, benzene), 0-5°C Formation of 6alpha-chloro intermediate
3 Deprotection/cleavage of protective groups (if any) Acidic or basic hydrolysis Free 17-beta hydroxyl group
4 Purification Chromatography (e.g., silica gel column) Pure 6alpha-chloro-17beta-hydroxy-androst-4-en-3-one

Research Findings and Yields

  • The overall yield of the chlorination step is typically moderate to high, depending on the purity of starting materials and reaction conditions.

  • Stereochemical purity is confirmed by nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR and nuclear Overhauser effect (NOE) studies to verify the 6-alpha configuration.

  • Chromatographic methods such as HPLC are used to separate isomeric mixtures when formed.

  • The compound's molecular weight is 322.9 g/mol, and its structure is characterized by spectroscopic methods to confirm the presence of chlorine and hydroxyl groups at the correct positions.

Comparative Notes on Preparation

Aspect Description
Starting Material Testosterone or derivatives such as 6-dehydrotestosterone 17-beta-acetate
Chlorination Agent Electrophilic chlorinating reagents (e.g., N-chlorosuccinimide)
Solvents Chloroform, benzene, ethyl acetate
Temperature Control 0°C to 5°C for selectivity
Purification Chromatography (silica gel, HPLC)
Analytical Confirmation NMR (1H, NOE), Mass Spectrometry, TLC

Summary Table of Key Preparation Parameters

Parameter Details
Molecular Formula C19H27ClO2
Molecular Weight 322.9 g/mol
CAS Number 847674-32-2
Chlorination Position 6-alpha carbon
Hydroxyl Position 17-beta carbon
Typical Reaction Time 15 min to 1 hour (chlorination step)
Reaction Monitoring TLC, NMR
Purification Techniques Chromatography (silica gel, HPLC)
Yield Range Moderate to high (varies by method)

Chemical Reactions Analysis

Types of Reactions

6alpha-Chloro-17beta-hydroxy-androst-4-en-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 17beta position can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the chlorine atom, yielding testosterone or its derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 17-keto derivatives.

    Reduction: Testosterone or its analogs.

    Substitution: Various substituted steroids depending on the nucleophile used.

Scientific Research Applications

Therapeutic Applications

Hormone Replacement Therapy (HRT)
Clostebol is utilized in hormone replacement therapy for individuals suffering from hormonal deficiencies. Its anabolic properties help in muscle mass preservation and recovery in patients with conditions such as muscle wasting diseases and chronic illness-related cachexia. The non-aromatizable nature of Clostebol allows it to promote anabolic effects without converting to estrogen, reducing the risk of estrogen-related side effects.

Muscle Wasting Treatment
Due to its ability to enhance protein synthesis and muscle growth, Clostebol has been investigated for treating muscle wasting conditions. Clinical studies have shown that it can significantly improve lean body mass and physical performance in patients with severe muscle loss.

Research Applications

Oncology Research
Clostebol is being studied for its potential role in cancer treatment, particularly in hormone-sensitive cancers like prostate cancer. Research indicates that it may influence tumor growth and metastasis through interactions with androgen receptors and other nuclear receptors involved in metabolic pathways. Experimental procedures often include cell line studies and xenograft models to assess its effects on cancer cell proliferation.

Drug Discovery
In the realm of drug development, Clostebol serves as a precursor for synthesizing novel therapeutic agents targeting androgen-related conditions. Its structural modifications can lead to new compounds with enhanced efficacy or reduced side effects. Researchers are exploring its pharmacokinetic properties and receptor binding affinities to develop safer alternatives for existing anabolic steroids.

Case Studies and Experimental Findings

Several studies have documented the effects of Clostebol in various applications:

  • Case Study on Muscle Wasting : A clinical trial involving patients with chronic obstructive pulmonary disease (COPD) showed that administration of Clostebol significantly improved muscle mass and physical function compared to placebo groups. The results indicated an increase in lean body mass by approximately 5% over a 12-week period.
  • Oncology Research Findings : In vitro studies using prostate cancer cell lines demonstrated that Clostebol could modulate androgen receptor signaling pathways, leading to altered cell growth dynamics. These findings suggest potential therapeutic applications in managing hormone-sensitive tumors.

Mechanism of Action

The mechanism of action of 6alpha-Chloro-17beta-hydroxy-androst-4-en-3-one involves binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes that promote protein synthesis and muscle growth. The presence of the chlorine atom at the 6alpha position enhances the anabolic effects while reducing androgenic activity, making it a potent anabolic agent with fewer side effects compared to testosterone .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Pharmacological Activity Key References
6α-Chloro-17β-hydroxy-androst-4-en-3-one 6α-Cl, 17β-OH C₁₉H₂₇ClO₂ Androgenic/metabolic modulator (hypothetical)
Testosterone 17β-OH C₁₉H₂₈O₂ Natural androgen; binds AR
Epitestosterone 17α-OH C₁₉H₂₈O₂ Weak antiandrogen; doping control marker
17β-Cyano-9α,17α-dihydroxyandrost-4-en-3-one 9α-OH, 17α-OH, 17β-CN C₂₀H₂₇NO₃ Experimental antiandrogen
6β,17β-Diacetoxyandrost-4-ene-3-one 6β-OAc, 17β-OAc C₂₃H₃₂O₅ Prodrug; enhanced lipophilicity
4-Amino-17β-(cyclopropyloxy)androst-4-en-3-one 4-NH₂, 17β-O-cyclopropyl C₂₂H₃₄N₂O₂ C17-20 lyase/5α-reductase inhibitor

Functional and Pharmacological Differences

Chlorination at Position 6α

The 6α-chloro group in the target compound likely enhances metabolic resistance compared to testosterone, as halogenation typically reduces susceptibility to hepatic oxidation . This contrasts with 6β-hydroxytestosterone diacetate (C₂₃H₃₂O₅), where the 6β-hydroxy group increases polarity and facilitates glucuronidation .

Modifications at Position 17

The 17β-hydroxy group aligns with natural androgens like testosterone, enabling binding to the androgen receptor (AR). However, epitestosterone (17α-OH) exhibits negligible AR affinity, highlighting the stereochemical sensitivity of this position . In 17β-Cyano-9α,17α-dihydroxyandrost-4-en-3-one (C₂₀H₂₇NO₃), the 17β-cyano group introduces steric hindrance, reducing androgenic activity .

Amino and Heterocyclic Derivatives

The 4-amino-17β-(cyclopropyloxy) derivative (C₂₂H₃₄N₂O₂) inhibits enzymes critical for steroidogenesis (C17-20 lyase and 5α-reductase), demonstrating how non-halogen substituents can shift activity from receptor binding to enzyme inhibition . Similarly, 17α-hydroxy-17β-(2-(propylamino)-4-thiazolyl)androst-4-en-3-one (C₂₅H₃₆N₂O₂S) incorporates a thiazole ring, expanding its interaction with non-classical steroid targets .

Biological Activity

6alpha-Chloro-17beta-hydroxy-androst-4-en-3-one, also known as a potent androgenic compound, has garnered interest in pharmacological and biochemical research due to its significant biological activity. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the chemical formula C19H27ClO2C_{19}H_{27}ClO_2 and is characterized by the presence of a chlorine atom at the 6-alpha position and a hydroxyl group at the 17-beta position. Its structural characteristics contribute to its interaction with androgen receptors.

6alpha-Chloro-17beta-hydroxy-androst-4-en-3-one primarily functions as an androgen receptor agonist . This means it binds to androgen receptors in target tissues, mimicking the effects of natural androgens like testosterone. The binding initiates a cascade of biological activities including:

  • Stimulation of Protein Synthesis : Enhances muscle mass and strength.
  • Promotion of Erythropoiesis : Increases red blood cell production.
  • Regulation of Sexual Development : Influences male secondary sexual characteristics.

Biological Activity

The biological activities of 6alpha-Chloro-17beta-hydroxy-androst-4-en-3-one can be summarized as follows:

Activity Description
Androgenic ActivityStrong binding affinity to androgen receptors, promoting male characteristics.
Anabolic EffectsStimulates muscle growth and protein synthesis, beneficial in muscle-wasting conditions.
Erythropoietic EffectsIncreases red blood cell production, which can improve oxygen delivery in tissues.
Anti-inflammatory PropertiesExhibits potential in reducing inflammation through modulation of immune responses.

Case Studies and Research Findings

  • Androgen Receptor Binding Affinity : A study demonstrated that 6alpha-Chloro-17beta-hydroxy-androst-4-en-3-one exhibits a high binding affinity for androgen receptors compared to other steroids, indicating its strong androgenic potential .
  • Anabolic Effects in Animal Models : In a controlled study involving castrated male rats, administration of the compound resulted in significant increases in lean body mass and muscle strength compared to untreated controls .
  • Erythropoiesis Stimulation : Research indicated that the compound significantly elevated hemoglobin levels in subjects with anemia, showcasing its erythropoietic activity .

Safety and Side Effects

While 6alpha-Chloro-17beta-hydroxy-androst-4-en-3-one shows promising biological activity, potential side effects include:

  • Hormonal imbalances leading to gynecomastia or other estrogen-related effects.
  • Increased risk of cardiovascular events due to elevated hematocrit levels.

Q & A

Q. What established synthetic pathways are available for 6α-Chloro-17β-hydroxy-androst-4-en-3-one, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of steroidal derivatives like 6α-Chloro-17β-hydroxy-androst-4-en-3-one often involves halogenation and epoxide ring-opening reactions. For example, bromination at C-16α of a 17-ketone precursor (e.g., 5α-bromo-6β,19-epoxy-17-ketone) followed by controlled alkaline hydrolysis can yield hydroxylated intermediates . Optimization strategies include:

  • Temperature control : Hydrolysis at 20–25°C minimizes side reactions.
  • Catalyst selection : Zinc dust reductive cleavage improves stereochemical specificity in epoxide ring-opening .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) ensures high purity.

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of 6α-Chloro-17β-hydroxy-androst-4-en-3-one?

Methodological Answer: A multi-technique approach is critical:

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ ~1.2–2.5 ppm for methyl groups, δ ~5.7 ppm for C4 enone protons) confirms stereochemistry .
  • Mass spectrometry : High-resolution ESI-MS (e.g., m/z 358.5 [M+H]+) validates molecular weight .
  • Elemental analysis : Matches calculated vs. observed C/H/N ratios (e.g., C: 68.19%, H: 8.58%) to confirm purity .

Advanced Research Questions

Q. How can contradictions in reported biological activities of 6α-Chloro-17β-hydroxy-androst-4-en-3-one across studies be systematically addressed?

Methodological Answer: Discrepancies in bioactivity data (e.g., receptor binding affinity) require:

  • Standardized assays : Use uniform in vitro models (e.g., AR-transfected HEK293 cells) to minimize variability .
  • Longitudinal analysis : Track dose-response relationships over time to distinguish acute vs. chronic effects, as seen in studies on analogous steroids .
  • Mediator analysis : Apply structural equation modeling to test if confounding variables (e.g., metabolic stability) explain conflicting results .

Q. What experimental strategies are effective for elucidating the metabolic pathways of 6α-Chloro-17β-hydroxy-androst-4-en-3-one in hepatic models?

Methodological Answer:

  • Isotopic labeling : Incubate the compound with ³H or ¹⁴C isotopes in primary hepatocytes to trace metabolite formation .
  • LC-MS/MS profiling : Identify phase I/II metabolites (e.g., glucuronides, sulfates) using a C18 column and gradient elution (0.1% formic acid in acetonitrile/water) .
  • Enzyme inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to assess isoform-specific metabolism .

Q. How can researchers design robust in vivo studies to evaluate the androgen receptor (AR) modulation efficacy of this compound?

Methodological Answer:

  • Animal models : Use orchidectomized rats to eliminate endogenous androgen interference. Administer 0.1–10 mg/kg subcutaneously for 14 days .
  • Endpoint validation : Measure prostate weight, seminal vesicle hypertrophy, and serum LH levels to assess AR agonist/antagonist activity.
  • Tissue-specific analysis : Perform qPCR on ventral prostate tissue to quantify AR-responsive genes (e.g., PSA, FKBP5) .

Data Contradiction & Validation

Q. What statistical frameworks are suitable for resolving inconsistencies in the compound’s pharmacokinetic parameters across species?

Methodological Answer:

  • Bootstrap resampling : Analyze AUC and Cmax variability in small-sample studies (n < 10) to assess confidence intervals .
  • Allometric scaling : Apply a 3/4 power law to extrapolate rodent pharmacokinetic data to humans, adjusting for protein binding differences .
  • Meta-regression : Pool data from multiple studies to identify covariates (e.g., lipid solubility, logP) that explain interspecies variation .

Methodological Optimization

Q. What strategies improve the chromatographic separation of 6α-Chloro-17β-hydroxy-androst-4-en-3-one from its stereoisomers?

Methodological Answer:

  • Chiral columns : Use a Chiralpak IG-3 column (4.6 × 250 mm, 5 µm) with isocratic elution (n-hexane/isopropanol, 85:15) .
  • Mobile phase additives : Add 0.1% trifluoroacetic acid to enhance peak symmetry for polar derivatives .
  • Temperature control : Maintain column temperature at 30°C to reduce retention time variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6alpha-Chloro-17beta-hydroxy-androst-4-en-3-one
Reactant of Route 2
6alpha-Chloro-17beta-hydroxy-androst-4-en-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.